molecular formula C18H34N2O2Sn B13507879 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine

4,6-Dimethoxy-2-(tributylstannyl)pyrimidine

Cat. No.: B13507879
M. Wt: 429.2 g/mol
InChI Key: KDRVAWOREWTHSF-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is an organotin compound that belongs to the class of pyrimidines. It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a tributylstannyl group at the 2 position. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions, which are a type of cross-coupling reaction used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with a tributylstannyl reagent. One common method is to use a palladium-catalyzed Stille coupling reaction, where 4,6-dimethoxypyrimidine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base such as cesium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-(tributylstannyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are typically biaryl compounds or other substituted pyrimidines .

Scientific Research Applications

4,6-Dimethoxy-2-(tributylstannyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the stannyl group. This complex then undergoes oxidative addition with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy groups on the pyrimidine ring can also participate in hydrogen bonding and other interactions that influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(tributylstannyl)pyrimidine
  • 2-(Tributylstannyl)pyrimidine
  • 2-Methyl-4-(tributylstannyl)pyridine

Uniqueness

4,6-Dimethoxy-2-(tributylstannyl)pyrimidine is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C18H34N2O2Sn

Molecular Weight

429.2 g/mol

IUPAC Name

tributyl-(4,6-dimethoxypyrimidin-2-yl)stannane

InChI

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-9-5-3-6(10-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3;

InChI Key

KDRVAWOREWTHSF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)OC

Origin of Product

United States

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